molecular formula C11H12O2 B6285236 (2E)-3-(4-ethylphenyl)prop-2-enoic acid CAS No. 120680-98-0

(2E)-3-(4-ethylphenyl)prop-2-enoic acid

Cat. No.: B6285236
CAS No.: 120680-98-0
M. Wt: 176.2
InChI Key:
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Description

(2E)-3-(4-ethylphenyl)prop-2-enoic acid is an organic compound that belongs to the class of phenylpropanoids It is characterized by the presence of a phenyl ring substituted with an ethyl group and a propenoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-ethylphenyl)prop-2-enoic acid typically involves the reaction of 4-ethylbenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include:

    Base: Sodium ethoxide or potassium carbonate

    Solvent: Ethanol or methanol

    Temperature: Reflux conditions

The reaction proceeds through the formation of a β-keto ester intermediate, which undergoes decarboxylation to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of catalysts, such as palladium or nickel, can also enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(4-ethylphenyl)prop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Major Products

    Oxidation: 4-ethylbenzoic acid or 4-ethylbenzaldehyde.

    Reduction: 3-(4-ethylphenyl)propanoic acid.

    Substitution: Various halogenated derivatives of the phenyl ring.

Scientific Research Applications

(2E)-3-(4-ethylphenyl)prop-2-enoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-(4-chlorophenyl)prop-2-enoic acid
  • (2E)-3-(4-methoxyphenyl)prop-2-enoic acid
  • (2E)-3-(4-fluorophenyl)prop-2-enoic acid

Uniqueness

(2E)-3-(4-ethylphenyl)prop-2-enoic acid is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall efficacy in various applications.

Properties

CAS No.

120680-98-0

Molecular Formula

C11H12O2

Molecular Weight

176.2

Purity

95

Origin of Product

United States

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